- Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C-N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) PrecatalystsOrganic Letters, 2022, 24(34), 6310-6315,
Cas no 98-04-4 (Trimethylphenylammonium Iodide)
98-04-4 structure
Trimethylphenylammonium Iodide Properties
Names and Identifiers
-
- Phenyltrimethylammonium iodide
- N,N,N-Trimethylanilinium iodide~Trimethyl phenylammonium iodide
- Trimethylphenylammonium iodide
- n,n,n-trimethylaniliniumiodide
- n,n,n-trimethyl-benzenaminiuiodide
- n,n,n-trimethylbenzenaminiumiodide
- n,n-dimethylanilinemethiodide
- phenyltrimethyl-ammoniuiodide
- trimethylanilliniumiodide
- trimethylphenyl-ammoniuiodide
- trimethyl(phenyl)azanium,iodide
- TriMethylsulfoniuM hydroxide solution
- N,N,N-Trimethylanilinium iodide
- Trimethylanilinium iodide
- Trimethylanillinium iodide
- N,N-Dimethylaniline methiodide
- Ammonium, phenyltrimethyl-, iodide
- N,N,N-Trimethylbenzenaminium iodide
- Benzenaminium, N,N,N-trimethyl-, iodide
- 4O888XQ7FP
- Ammonium, trimethylphenyl-, iodide
- Benzenaminium, N,N,N-trimethyl-, iodide (1:1)
- MLS000069658
- SMR000059200
- Trimethylphenylammoniumjodid
- Trim
- Ammonium, trimethylphenyl-, iodide (8CI)
- Benzenaminium, N,N,N-trimethyl-, iodide (9CI)
- Trimethylphenylammonium iodide (6CI)
- N,N,N-Trimethylaniline iodide
- PHT
- AKOS015833269
- CHEMBL1710726
- D91934
- P0246
- HMS3374P05
- DTXSID1021825
- HMS2231J08
- BS-42319
- TRIMETHYL-PHENYL-AMMONIUM, IODIDE
- 98-04-4
- NSC-5047
- WLN: 1K1 & 1 & R & I
- NS00078808
- SCHEMBL238393
- Q27260285
- HY-W009423
- EINECS 202-630-3
- NSC 5047
- AI3-50906
- TrimethylphenylammoniumIodide
- N,N,N-Trimethylbenzaminium iodide (1:1)
- MFCD00011791
- PHENYLTRIMETHYLAMMONIUM IODIDE [MI]
- N,N-Trimethylanilinium iodide
- Benzenaminium,N,N-trimethyl-, iodide
- trimethyl(phenyl)azanium;iodide
- phenyl trimethyl ammonium iodide
- FT-0675634
- NSC5047
- W-100097
- FT-0675633
- CS-W010139
- UNII-4O888XQ7FP
- N,N,NTrimethylbenzenaminium iodide
- Benzenaminium, N,N,Ntrimethyl, iodide
- Ammonium, phenyltrimethyl, iodide
- KKLAORVGAKUOPZ-UHFFFAOYSA-M
- N,N,NTrimethylanilinium iodide
- Benzenaminium, N,N,Ntrimethyl, iodide (1:1)
- iodide of phenyltrimethylammonium
- N,NDimethylaniline methiodide
- Trimethylanilinium Iodide; Phenyltrimethylammonium Iodide; N,N,N-Trimethylanilinium Iodide;
- Ammonium, trimethylphenyl, iodide
- DTXCID301825
- +Expand
-
- MFCD00011791
- KKLAORVGAKUOPZ-UHFFFAOYSA-M
- 1S/C9H14N.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1
- [I-].[N+](C([H])([H])[H])(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
- 3916752
Computed Properties
- 263.01700
- 0
- 1
- 1
- 263.017
- 11
- 95.8
- 0
- 0
- 0
- 0
- 0
- 2
- 0
- 0
Experimental Properties
- -1.11270
- 0.00000
- 7318
- Soluble in water and methanol.
- °Cat760mmHg
- 227 ºC
- °C
- 2493
- White powder.
- Not determined
- Light Sensitive
- 1.4709 (estimate)
Trimethylphenylammonium Iodide Security Information
- GHS06
- BT2450000
- 3
- 6.1
- S26-S36/39-S37/39
- III
- R36/37/38; R41
- Xi
- UN2811
- H301+H311+H331-H315-H319
- P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- dangerous
- Refrigerator
- III
- R36/37/38;R41
- Yes
- 6.1
- 3-8
Trimethylphenylammonium Iodide Customs Data
- 2923900090
-
China Customs Code:
2923900090Overview:
2923900090 Other quaternary ammonium salts and quaternary ammonium bases.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2923900090 other quaternary ammonium salts and hydroxides.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Trimethylphenylammonium Iodide Price
Trimethylphenylammonium Iodide Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1S:CH2Cl2, rt; 15 h, rt
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1R:Et3N, C:10196-18-6, S:DMF, 4 h, rt
1.2S:DMF, 4 d, rt
1.2S:DMF, 4 d, rt
Reference
- Functionalized IRMOF-3: an efficient heterogeneous catalyst for the cycloaddition of allyl glycidyl ether and CO2Journal of Nanoscience and Nanotechnology, 2013, 13(3), 2307-2312,
Synthetic Circuit 9
Synthetic Circuit 10
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1C:K2CO3
2.1C:K2CO3
3.1
2.1C:K2CO3
3.1
Reference
- Phase-transfer alkylation with sulfonium saltsSynthesis, 1980, (11), 926-9,
Trimethylphenylammonium Iodide Raw materials
- H2ABDC
- Sulfonium, methyldiphenyl-, perchlorate
- Methyl trifluoromethanesulfonate
- Bromopentafluorobenzene
- 4-Iodoaniline
- 4-Biphenylcarboxylic acid
Trimethylphenylammonium Iodide Preparation Products
Trimethylphenylammonium Iodide Suppliers
Hubei Baidu Chemistry Co.,Ltd.
Audited Supplier
(CAS:98-04-4)
PENG XING
18871490324
1400878899@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:98-04-4)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:98-04-4)
TANG SI LEI
15026964105
2881489226@qq.com
Trimethylphenylammonium Iodide Related Literature
-
1. “Host–guest” binding of a luminescent dinuclear Au(i) complex based on cyclic diphosphine with organic substrates as a reason for luminescence tuneabilityNataliya A. Shamsutdinova,Igor D. Strelnik,Elvira I. Musina,Tatyana P. Gerasimova,Sergey A. Katsyuba,Vasily M. Babaev,Dmitry B. Krivolapov,Igor A. Litvinov,Asiya R. Mustafina,Andrey A. Karasik,Oleg G. Sinyashin New J. Chem. 2016 40 9853
-
Hai Anh Le Phuong,Levente Cseri,George F. S. Whitehead,Arthur Garforth,Peter Budd,Gyorgy Szekely RSC Adv. 2017 7 53278
-
Chen Zhang,Na-Na Ma,Zi-Lun Yu,Chuanji Shen,Xiaocong Zhou,Xue-Qiang Chu,Weidong Rao,Zhi-Liang Shen Org. Chem. Front. 2021 8 4865
-
R. Richarz,P. Krapf,F. Zarrad,E. A. Urusova,B. Neumaier,B. D. Zlatopolskiy Org. Biomol. Chem. 2014 12 8094
-
Hai Anh Le Phuong,Levente Cseri,George F. S. Whitehead,Arthur Garforth,Peter Budd,Gyorgy Szekely RSC Adv. 2017 7 53278
-
Jack B. Washington,Michele Assante,Chunhui Yan,David McKinney,Vanessa Juba,Andrew G. Leach,Sharon E. Baillie,Marc Reid Chem. Sci. 2021 12 6949
-
Daniel Kuo,Bartolome Soberats,K. R. S. Kumar,Masafumi Yoshio,Takahiro Ichikawa,Hiroyuki Ohno,Xiangbing Zeng,Goran Ungar,Takashi Kato Mol. Syst. Des. Eng. 2019 4 342
-
8. 15N nuclear polarisation in nitration and related reactions. Part 3. Reactions initiated by ipso-attack in the nitration of aminesAnthony H. Clemens,Paul Helsby,John H. Ridd,Fatima Al-Omran,John P. B. Sandall J. Chem. Soc. Perkin Trans. 2 1985 1217
-
9. CCV.—The replacement of alkyl radicles by methyl in substituted ammonium compoundsHumphrey Owen Jones,John Robertshaw Hill J. Chem. Soc. Trans. 1907 91 2083
-
10. CLIV.—The reactions of substituted ammonium aryloxides and of related compounds. Part I. The preparation and thermal decomposition of some tetrasubstituted ammonium aryloxidesRosalind Venetia Henley,Eustace Ebenezer Turner J. Chem. Soc. 1931 1172
98-04-4 (Trimethylphenylammonium Iodide) Related Products
- 18102-21-1(2, 3, 6-Trimethylaniline)
- 3102-87-2(2,3,5,6-Tetramethylbenzene-1,4-diamine)
- 87-59-2(2,3-Dimethylbenzenamine)
- 137-17-7(2,4,5-Trimethylaniline)
- 2217-46-1(Benzenamine,2,3,5,6-tetramethyl-)
- 5306-96-7(1,4-Benzenediamine,2,3-dimethyl-)
- 2217-45-0(2,3,4,5-Tetramethylaniline)
- 2243-30-3(Benzenamine, 2,3,4,5,6-pentamethyl-)
Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier
CN Supplier
Reagent
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier
CN Supplier
Bulk
http://en.chemfish.com/
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier
CN Supplier
Bulk
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier
CN Supplier
Bulk
http://www.haoxiangbio.com